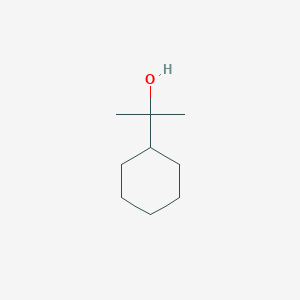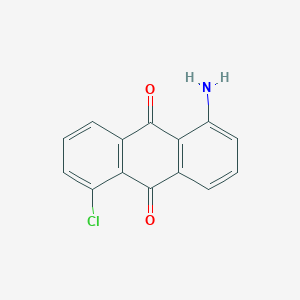
1-氨基-5-氯蒽醌
描述
1-Amino-5-chloroanthraquinone is an organic compound with the molecular formula C14H8ClNO2. It is a derivative of anthraquinone, which is a well-known aromatic organic compound. This compound is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the anthraquinone core. It is primarily used in the synthesis of dyes and pigments due to its vibrant color properties.
科学研究应用
1-Amino-5-chloroanthraquinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its derivatives are used in the production of various colorants.
Biology: The compound is used in the study of enzyme inhibition and as a probe for studying biological processes.
Industry: The compound is used in the production of high-performance pigments and as a precursor for other industrial chemicals.
作用机制
Target of Action
1-Amino-5-chloroanthraquinone (ACA) primarily targets iron (Fe3+) ions . Iron plays a crucial role in metabolic processes, biological materials, and environmental samples . The compound has been developed as a fluorescent sensor for the determination of Fe(III) in semi-aqueous solution .
Mode of Action
ACA interacts with its target, Fe3+, through a process known as fluorescence quenching . This interaction results in a significant reduction in the fluorescence of the polymer, even when trace amounts of Fe3+ are added . The quenching of the fluorescence is found to be static due to the formation of a non-fluorescent complex in the ground state .
Biochemical Pathways
Iron is essential for various biological processes, including oxygen transport, DNA synthesis, and electron transport .
Result of Action
The primary result of ACA’s action is the quenching of fluorescence in the presence of Fe3+ ions . This property allows ACA to function as a highly sensitive and selective sensor for Fe3+ ions . The sensor exhibits a linear fluorescence emission response over a wide concentration range, with an ultra-low detection limit .
Action Environment
The action of ACA is influenced by various environmental factors. For instance, the compound’s ability to function as a fluorescent sensor for Fe3+ is pH-dependent, with optimal activity observed at pH 7.0 . Additionally, the polymerization yield, bulk electrical conductivity, diameters, and aspect ratio of the resulting PACA nanofibrils can be optimized by adjusting reaction parameters such as polymerization media and temperature, oxidant species, monomer concentrations, oxidant/monomer molar ratios, and acid concentrations .
生化分析
Biochemical Properties
1-Amino-5-chloroanthraquinone has been shown to interact with various biomolecules. It exhibits remarkably high sensitivity toward Fe3+ since the fluorescence of the polymer could be significantly quenched even though trace Fe3+ was added . The quenching of the fluorescence was found to be static due to the formation of a non-fluorescent complex in the ground state .
Cellular Effects
The cellular effects of 1-Amino-5-chloroanthraquinone are primarily observed through its interactions with metal ions. It has been developed as a fluorescent sensor for the determination of Fe (III) in semi-aqueous solution at pH 7.0 . The sensor exhibited remarkably high sensitivity toward Fe3+ .
Molecular Mechanism
The molecular mechanism of 1-Amino-5-chloroanthraquinone involves its interaction with metal ions. The fluorescence of the polymer could be significantly quenched even though trace Fe3+ was added . The quenching of the fluorescence was found to be static due to the formation of a non-fluorescent complex in the ground state .
准备方法
Synthetic Routes and Reaction Conditions
1-Amino-5-chloroanthraquinone can be synthesized through various methods. One common method involves the nitration of 1-chloroanthraquinone followed by reduction. The nitration step introduces a nitro group (-NO2) at the desired position, which is then reduced to an amino group (-NH2) using reducing agents such as iron powder and hydrochloric acid.
Another method involves the direct amination of 1-chloroanthraquinone using ammonia or an amine in the presence of a catalyst. This method is advantageous as it avoids the intermediate nitration step.
Industrial Production Methods
In industrial settings, 1-amino-5-chloroanthraquinone is typically produced through large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
1-Amino-5-chloroanthraquinone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of reduced amino derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
相似化合物的比较
1-Amino-5-chloroanthraquinone can be compared with other similar compounds such as:
1-Amino-8-chloroanthraquinone: Similar structure but with the chlorine atom at a different position. It exhibits different reactivity and applications.
1-Amino-5-bromoanthraquinone: Similar structure but with a bromine atom instead of chlorine. It has different chemical properties and uses.
1-Amino-5-nitroanthraquinone: Contains a nitro group instead of chlorine. It has distinct reactivity and applications in different fields.
The uniqueness of 1-amino-5-chloroanthraquinone lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it suitable for specific applications in dye synthesis and other industrial processes.
属性
IUPAC Name |
1-amino-5-chloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16)12(8)14(7)18/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMGEKACAOTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059447 | |
| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | 1-Amino-5-chloroanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2845 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
117-11-3 | |
| Record name | 1-Amino-5-chloroanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-5-chloroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINO-5-CHLOROANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-5-chloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-1-CHLOROANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5D22IE4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-AMINO-5-CHLOROANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2579 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


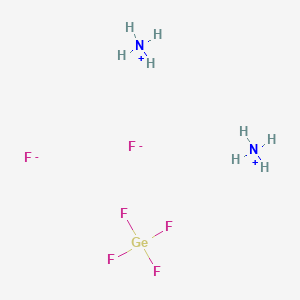
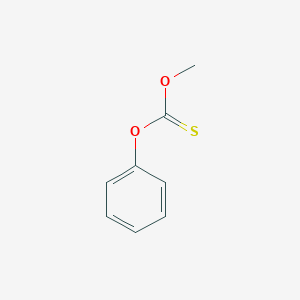
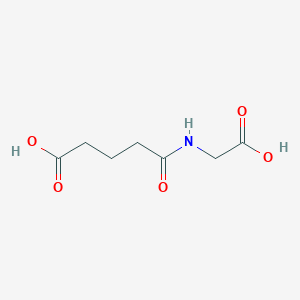
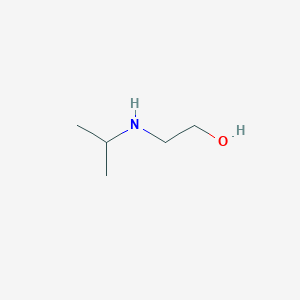
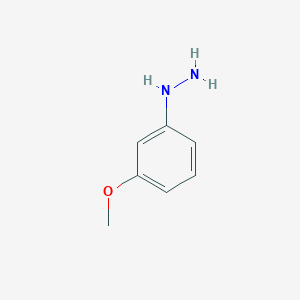
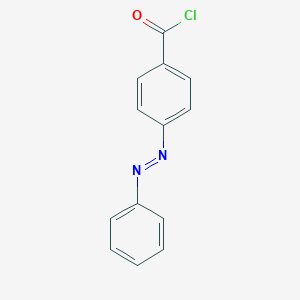
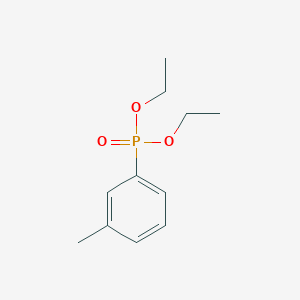
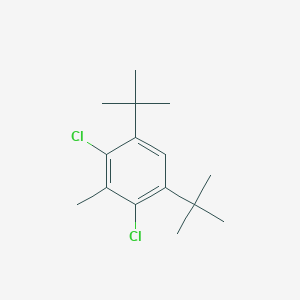
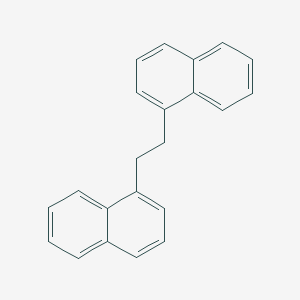
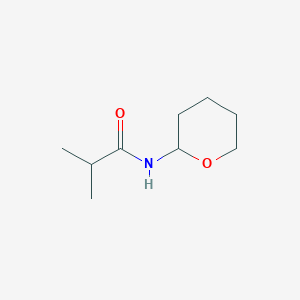
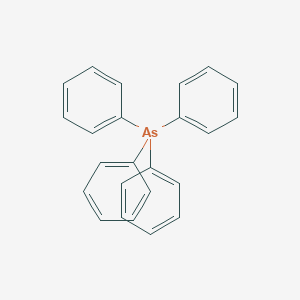
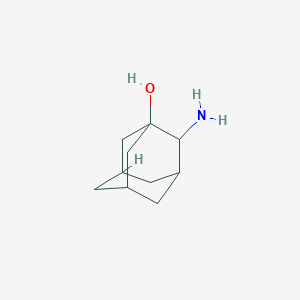
![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)
